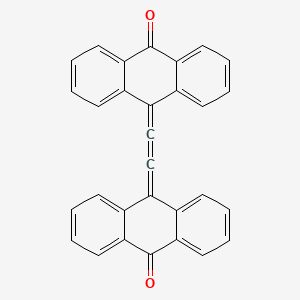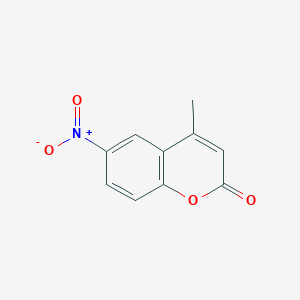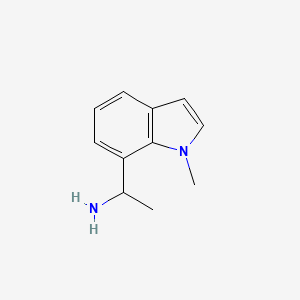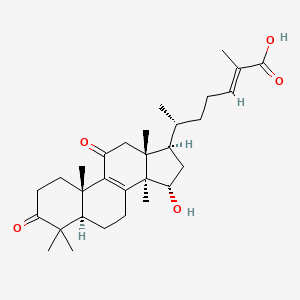
9(10H)-Anthracenone, 10,10'-(1,2-ethenediylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- is an organic compound with a complex structure It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a unique bis-ethenediylidene linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- typically involves the reaction of anthracene derivatives with appropriate reagents to form the bis-ethenediylidene linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy or amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene or aminoanthracene compounds. Substitution reactions can result in a wide range of functionalized anthracene derivatives.
科学研究应用
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific proteins or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the bis-ethenediylidene linkage.
Anthraquinone: An oxidized derivative of anthracene with a quinone structure.
9,10-Dihydroanthracene: A reduced form of anthracene with hydrogenated central rings.
Uniqueness
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- is unique due to its bis-ethenediylidene linkage, which imparts distinct chemical and physical properties
属性
CAS 编号 |
3321-86-6 |
|---|---|
分子式 |
C30H16O2 |
分子量 |
408.4 g/mol |
InChI |
InChI=1S/C30H16O2/c31-29-25-13-5-1-9-19(25)23(20-10-2-6-14-26(20)29)17-18-24-21-11-3-7-15-27(21)30(32)28-16-8-4-12-22(24)28/h1-16H |
InChI 键 |
DATXULQQDBTIRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C=C=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)





![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)




![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)

